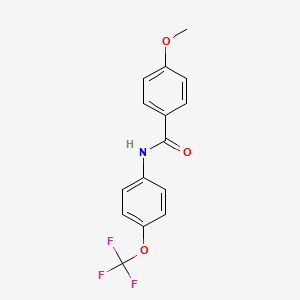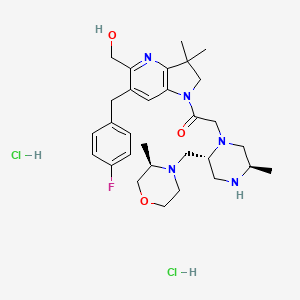
Tolinapant dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tolinapant dihydrochloride is a potent, non-peptidomimetic antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These inhibitors of apoptosis proteins are intracellular proteins that play crucial roles in regulating cell death, inflammation, and immunity. This compound has been identified as a promising therapeutic agent in the treatment of various cancers, including colorectal cancer and T-cell lymphomas .
準備方法
The synthesis of tolinapant dihydrochloride involves fragment-based drug design. The synthetic route typically includes the following steps:
Fragment Identification: Small molecular fragments with potential inhibitory activity against cIAP1/2 and XIAP are identified.
Fragment Linking: These fragments are chemically linked to form a larger, more potent molecule.
Optimization: The resulting molecule is optimized for potency, selectivity, and pharmacokinetic properties through iterative chemical modifications.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production process are proprietary and not publicly disclosed.
化学反応の分析
Tolinapant dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tolinapant dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: This compound is being investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy in various cancers, including colorectal cancer and T-cell lymphomas
Apoptosis Research: This compound is used to study the mechanisms of apoptosis and the role of inhibitors of apoptosis proteins in regulating cell death.
作用機序
Tolinapant dihydrochloride exerts its effects by antagonizing the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These proteins are key regulators of anti-apoptotic and pro-survival signaling pathways. By inhibiting cIAP1/2 and XIAP, this compound promotes apoptosis in cancer cells. Additionally, this compound has been shown to activate both the adaptive and innate arms of the immune system, leading to enhanced anti-tumor immune responses .
類似化合物との比較
Tolinapant dihydrochloride is unique in its balanced nanomolar potency against cIAP1/2 and XIAP. Similar compounds include:
Entinostat: A class I histone deacetylase inhibitor that augments the effects of this compound in colorectal cancer models.
This compound’s unique molecular profile and dual activity against cIAP1/2 and XIAP make it a promising candidate for cancer therapy and immunotherapy .
特性
CAS番号 |
1799328-50-9 |
|---|---|
分子式 |
C30H44Cl2FN5O3 |
分子量 |
612.6 g/mol |
IUPAC名 |
1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C30H42FN5O3.2ClH/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22;;/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3;2*1H/t20-,21-,25-;;/m1../s1 |
InChIキー |
BZXQBXXYGJSOTM-FBLZNNLISA-N |
異性体SMILES |
C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |
正規SMILES |
CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


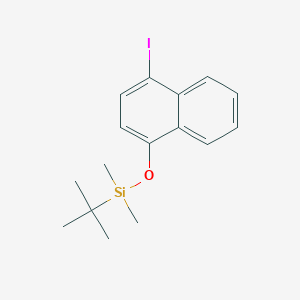

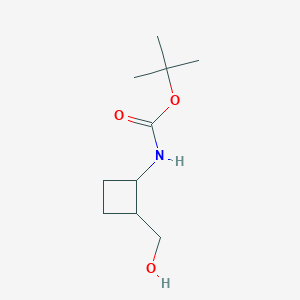
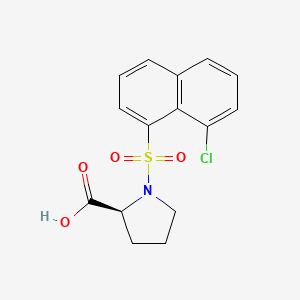
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)
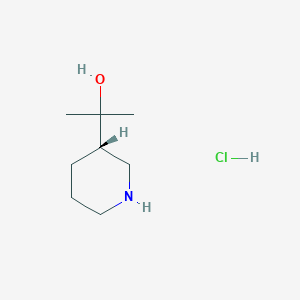
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)
